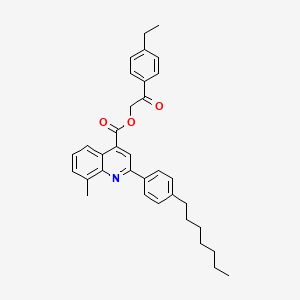
8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
准备方法
合成路线和反应条件
8-溴-3-甲基-7-(1-苯乙基)-3,7-二氢-1H-嘌呤-2,6-二酮的合成通常涉及多步有机反应。起始原料通常包括嘌呤衍生物、溴化剂和促进反应的特定催化剂。反应条件可能包括控制温度、二甲基亚砜 (DMSO) 等溶剂以及惰性气氛,以防止不必要的副反应。
工业生产方法
这种化合物的工业生产可能涉及使用自动化反应器进行大规模合成。该工艺将针对产量和纯度进行优化,步骤包括通过重结晶或色谱法进行纯化。安全规程和环境因素在工业环境中至关重要。
化学反应分析
反应类型
8-溴-3-甲基-7-(1-苯乙基)-3,7-二氢-1H-嘌呤-2,6-二酮可以发生各种化学反应,包括:
氧化: 使用氧化剂将其转化为更高氧化态。
还原: 使用还原剂还原溴取代基。
取代: 亲核或亲电取代反应,用其他官能团取代溴原子。
常用试剂和条件
氧化: 在酸性条件下使用高锰酸钾 (KMnO4) 或过氧化氢 (H2O2)。
还原: 在无水溶剂中使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 在极性非质子溶剂如乙腈中使用叠氮化钠 (NaN3) 或其他亲核试剂。
主要产物
这些反应的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能生成酮或羧酸衍生物,而取代可能导致各种取代嘌呤。
科学研究应用
化学: 作为合成更复杂分子的合成砌块。
生物学: 研究其对细胞过程的影响以及作为生化探针的潜力。
医学: 研究其药理特性和潜在的治疗用途。
工业: 用于开发新材料或作为化学反应的催化剂。
作用机制
8-溴-3-甲基-7-(1-苯乙基)-3,7-二氢-1H-嘌呤-2,6-二酮的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或核酸。该化合物可能通过与这些靶标结合并调节其活性来发挥作用,从而导致细胞通路和生理反应发生变化。
相似化合物的比较
类似化合物
咖啡因: 一种具有兴奋作用的著名嘌呤衍生物。
可可碱: 另一种存在于巧克力中的嘌呤化合物,具有轻微的兴奋作用。
腺嘌呤: DNA 和 RNA 中的一种基本嘌呤碱基。
独特性
8-溴-3-甲基-7-(1-苯乙基)-3,7-二氢-1H-嘌呤-2,6-二酮的独特性在于其特定的取代基,与其他嘌呤衍生物相比,这些取代基可能赋予其独特的化学和生物学特性。其溴和苯乙基可能影响其反应性和与生物靶标的相互作用。
属性
CAS 编号 |
101071-98-1 |
|---|---|
分子式 |
C14H13BrN4O2 |
分子量 |
349.18 g/mol |
IUPAC 名称 |
8-bromo-3-methyl-7-(1-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C14H13BrN4O2/c1-8(9-6-4-3-5-7-9)19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-8H,1-2H3,(H,17,20,21) |
InChI 键 |
MXVHGTHUSLQFTQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N2C3=C(N=C2Br)N(C(=O)NC3=O)C |
溶解度 |
11.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid](/img/structure/B12049920.png)
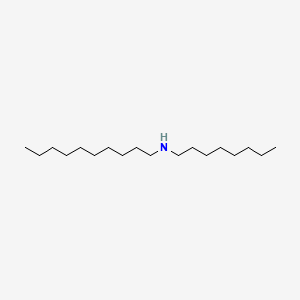

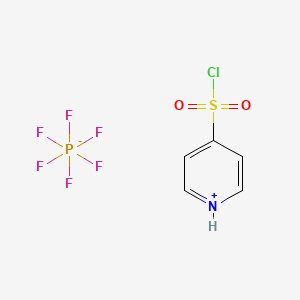
![2-methoxyethyl 5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12049949.png)
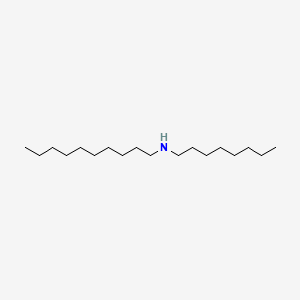


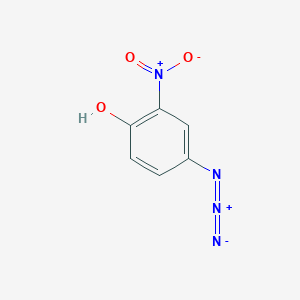



![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050004.png)
